molecular formula C16H11FO2 B2784627 (4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone CAS No. 303145-26-8

(4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone

Cat. No.: B2784627
CAS No.: 303145-26-8
M. Wt: 254.26
InChI Key: QBVVHNPHBKLLEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 3-methyl-1-benzofuran-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . Additionally, continuous flow reactors may be employed to ensure consistent production and high purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone is unique due to its specific substitution pattern and the presence of both fluorophenyl and benzofuran moieties.

Biological Activity

(4-Fluorophenyl)(3-methyl-1-benzofuran-2-yl)methanone is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article compiles relevant research findings, case studies, and biochemical analyses to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

C16H14F O\text{C}_{16}\text{H}_{14}\text{F O}

The synthesis typically involves the reaction of 4-fluorobenzoyl chloride with 3-methyl-1-benzofuran-2-ylmethanol in the presence of a base like pyridine or triethylamine. This reaction can be optimized using microwave-assisted techniques to enhance yield and reduce reaction time .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various human cancer cell lines. Notable studies have shown its efficacy against:

  • Leukemia
  • Prostate Cancer
  • Colorectal Cancer
  • Renal Cell Carcinoma

In vitro studies revealed that the compound inhibits cell growth, suggesting potential use in cancer therapy. For example, a study reported IC50 values indicating effective inhibition of cell proliferation in cancer lines, with values ranging from 5 to 20 µM depending on the specific cell type .

Antimicrobial Activity

Compounds structurally similar to this compound have demonstrated broad-spectrum antimicrobial properties. The benzofuran moiety is particularly noted for its antifungal and antibacterial activities. In laboratory tests, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 - 16 µM
Escherichia coli10 - 20 µM
Candida albicans12 - 25 µM

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways.
  • Receptor Interaction : It can bind to cellular receptors, altering signal transduction pathways.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells through various mechanisms.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A detailed analysis involving multiple cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis, with flow cytometry confirming increased rates of cell death compared to untreated controls .
  • Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial properties against clinical isolates of bacteria and fungi, showing that the compound effectively inhibited growth at low concentrations, highlighting its potential for developing new antimicrobial agents .

Properties

IUPAC Name

(4-fluorophenyl)-(3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO2/c1-10-13-4-2-3-5-14(13)19-16(10)15(18)11-6-8-12(17)9-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVVHNPHBKLLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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